Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Preparation Methods
The synthesis of tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the use of tert-butyl esters and azaspiro intermediates. One common synthetic route involves the reaction of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate with a sulfur-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its derivatives may have therapeutic potential, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfur atom and hydroxyl group play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate can be compared with similar compounds such as:
Tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate: This compound lacks the sulfur atom, which may affect its chemical reactivity and biological activity.
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound has a different position for the sulfur atom, which can influence its interactions with molecular targets.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:
These comparisons highlight the uniqueness of tert-butyl 8-hydroxy-6-thia-2-azaspiro[3
Biological Activity
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1340481-93-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₃S
- Molecular Weight : 245.34 g/mol
- IUPAC Name : this compound
Antioxidant Properties
Recent studies suggest that compounds similar to this compound exhibit antioxidant activities, which are crucial for protecting cells from oxidative stress. For instance, related compounds have shown the ability to quench free radicals and reduce oxidative damage in various cell lines.
Neuroprotective Effects
Investigations into related spiro compounds indicate potential neuroprotective effects against oxidative stress-induced cell death. A study demonstrated that compounds with similar structures could significantly protect SH-SY5Y neuroblastoma cells from tert-butyl hydroperoxide (tBHP)-induced cytotoxicity by modulating apoptosis-related pathways, suggesting a possible therapeutic role in neurodegenerative diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), these compounds can mitigate oxidative stress.
- Cell Signaling Modulation : Similar compounds have been shown to activate survival pathways such as ERK1/2 and PI3K/Akt, which are critical in preventing apoptosis.
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in the oxidative stress response, further enhancing their protective effects.
Study on Neuroprotection
A notable study evaluated the neuroprotective potential of a related compound against tBHP-induced cell death in SH-SY5Y cells. The results indicated that pre-treatment with the compound led to a significant increase in cell viability and reduced markers of apoptosis (Wang et al., 2000). This suggests that the compound may have therapeutic implications for conditions characterized by oxidative stress.
Antioxidant Activity Assessment
In another study, the antioxidant capacity of a structurally similar compound was assessed using various assays, including DPPH and ABTS radical scavenging methods. The results demonstrated strong antioxidant activity, supporting the hypothesis that this compound could function as a protective agent against oxidative damage (Fomin et al., 1988).
Data Table: Biological Activity Overview
Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenging ROS | Wang et al., 2000 |
Neuroprotection | Modulation of ERK/Akt pathways | Fomin et al., 1988 |
Cytotoxicity Prevention | Inhibition of apoptosis | Wang et al., 2000 |
Properties
IUPAC Name |
tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h8,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUTJNAMHPWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130246 | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340481-93-7 | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1340481-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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